5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene 5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene
Brand Name: Vulcanchem
CAS No.: 953410-99-6
VCID: VC2376030
InChI: InChI=1S/C15H17BO3S/c1-14(2)15(3,4)19-16(18-14)13-8-11-7-10(9-17)5-6-12(11)20-13/h5-9H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)C=O
Molecular Formula: C15H17BO3S
Molecular Weight: 288.2 g/mol

5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene

CAS No.: 953410-99-6

Cat. No.: VC2376030

Molecular Formula: C15H17BO3S

Molecular Weight: 288.2 g/mol

* For research use only. Not for human or veterinary use.

5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene - 953410-99-6

Specification

CAS No. 953410-99-6
Molecular Formula C15H17BO3S
Molecular Weight 288.2 g/mol
IUPAC Name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-5-carbaldehyde
Standard InChI InChI=1S/C15H17BO3S/c1-14(2)15(3,4)19-16(18-14)13-8-11-7-10(9-17)5-6-12(11)20-13/h5-9H,1-4H3
Standard InChI Key ZHGWYHIXAPDOAP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)C=O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)C=O

Introduction

Chemical Structure and Properties

Structural Features

5-Formyl-2-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzo[b]thiophene consists of a benzo[b]thiophene core structure with two key functional groups: a formyl group (-CHO) at position 5 and a pinacol boronic ester group at position 2. The molecular formula is C₁₅H₁₇BO₃S, corresponding to a molecular weight of 288.2 g/mol . The presence of the boronic ester group provides an electrophilic site for cross-coupling reactions, while the aldehyde offers opportunities for further derivatization through condensation, reduction, or oxidation reactions.

Physicochemical Properties

Table 1 summarizes the key physicochemical properties of 5-Formyl-2-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzo[b]thiophene:

PropertyValueReference
Molecular FormulaC₁₅H₁₇BO₃S
Molecular Weight288.2 g/mol
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Topological Polar Surface Area63.8 Ų
Storage Temperature2-8°C (recommended)
Physical StateSolid

The compound's structure confers relatively good stability under normal laboratory conditions, though as with most boronic esters, precautions should be taken to avoid prolonged exposure to moisture. The moderate topological polar surface area (TPSA) of 63.8 Ų suggests reasonable membrane permeability, which could be advantageous for biological applications .

Synthesis Methods

General Synthetic Approaches

Several synthetic strategies have been developed for preparing 5-Formyl-2-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzo[b]thiophene and related compounds. The synthesis typically involves either the functionalization of a pre-existing benzo[b]thiophene core or the construction of the heterocyclic system from appropriately substituted precursors.

Construction of the Benzo[b]thiophene Core

The benzo[b]thiophene core can be efficiently constructed through electrophilic cyclization reactions using o-alkynyl thioanisoles. As demonstrated by Yadav et al., a dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt can serve as an electrophilic sulfur source for the cyclization reaction, providing excellent yields under moderate reaction conditions at ambient temperature . This approach offers the advantage of introducing a valuable thiomethyl group with ease while tolerating various functional groups.

Another effective approach involves aryne reactions with alkynyl sulfides. This one-step method allows the synthesis of a wide range of 3-substituted benzothiophenes from readily available o-silylaryl triflates and alkynyl sulfides in an intermolecular manner . The reaction exhibits good functional group tolerance and enables versatile C2 functionalizations, making it suitable for synthesizing diverse multisubstituted benzothiophene derivatives.

Applications in Organic Chemistry

Cross-Coupling Reactions

The primary synthetic utility of 5-Formyl-2-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzo[b]thiophene lies in its application in Suzuki-Miyaura cross-coupling reactions. The boronic ester moiety serves as a nucleophilic partner for coupling with various electrophiles, particularly aryl or heteroaryl halides, enabling the construction of complex biaryl systems. The reaction is typically catalyzed by palladium complexes in the presence of a base, providing a powerful method for carbon-carbon bond formation.

Dual Functionalization Strategies

The presence of both a formyl group and a boronic ester in the molecule allows for sequential transformations, creating opportunities for divergent synthesis of complex molecular scaffolds. The formyl group can participate in various reactions:

  • Condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes

  • Reduction to primary alcohols

  • Oxidation to carboxylic acids

  • Aldol condensations or Wittig reactions

This versatility makes 5-Formyl-2-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzo[b]thiophene a valuable building block for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.

Synthesis of Multisubstituted Benzothiophenes

The compound serves as an excellent platform for the synthesis of multisubstituted benzothiophene derivatives. By leveraging both functional groups, researchers have developed methodologies for accessing a diverse array of substitution patterns. For example, the synthesis of 2,7-bis(thiophene-2-yl)benzothieno[3,2-b]benzothiophene derivatives, which exhibit promising semiconductor properties, often utilizes similar benzothiophene-boronic ester intermediates .

Biological Activity and Medicinal Applications

Benzo[b]thiophene as a Privileged Scaffold

The benzo[b]thiophene scaffold has emerged as a privileged structure in drug discovery, exhibiting a wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant properties . The versatility of this heterocyclic system has led to the development of numerous benzothiophene-based clinical drugs with high therapeutic potency.

Antimicrobial Activity

Benzothiophene derivatives have demonstrated significant antimicrobial activity. Notably, certain acylhydrazone-functionalized benzo[b]thiophenes have shown promising activity against Staphylococcus aureus, including strains resistant to methicillin and daptomycin. For example, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (compound II.b) exhibited a minimal inhibitory concentration of 4 µg/mL against several S. aureus strains while showing no cytotoxicity .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies have generated significant interest among medicinal chemists, culminating in the discovery of several lead molecules against numerous diseases. The formyl group at position 5 in 5-Formyl-2-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzo[b]thiophene offers a versatile handle for introducing diverse functionalities, allowing for the systematic exploration of SAR. This approach has been instrumental in identifying the chemical groups responsible for evoking the potential activities of benzothiophene derivatives .

Analytical Characterization

Spectroscopic Analysis

The structural characterization of 5-Formyl-2-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzo[b]thiophene and related compounds typically employs various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides valuable information about the connectivity and environment of atoms within the molecule. Infrared (IR) spectroscopy can detect characteristic functional groups, particularly the carbonyl stretching frequency of the formyl group (~1700 cm⁻¹) and the B-O stretching of the boronic ester.

Mass Spectrometry

Mass spectrometry offers insights into the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the exact mass, providing additional confidence in the structural assignment. For 5-Formyl-2-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzo[b]thiophene, the calculated monoisotopic mass is 288.0991457 Da .

X-Ray Crystallography

Comparison with Related Compounds

Structural Variations

Various structural analogs of 5-Formyl-2-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzo[b]thiophene exist, differing in the position or nature of the functional groups. Table 2 compares several related compounds:

CompoundCAS NumberKey DifferencesReference
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile915402-11-8Nitrile instead of formyl group
Benzo[b]thiophene-3-boronic acid pinacol ester171364-86-6Boronic ester at position 3, no formyl group
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-3-carbaldehyde1008361-79-2Formyl at position 3, boronic ester at position 5

Reactivity Differences

The position of functional groups significantly influences the reactivity and properties of these compounds. For instance, the electronic effects of the formyl group at different positions (3 vs. 5) can alter the reactivity of the boronic ester in cross-coupling reactions. Similarly, the replacement of the formyl group with a nitrile introduces different electronic properties and reactive possibilities, such as hydrolysis to amides or carboxylic acids, or reduction to amines or aldehydes.

Comparative Applications

Different structural analogs may be preferred for specific applications based on their unique properties. For example, in optoelectronic materials, the position of substituents can significantly impact the electronic properties of the resulting materials. The synthesis of 2,7-bis(thiophene-2-yl)benzothieno[3,2-b]benzothiophene derivatives, which show promising semiconductor properties, utilizes specific substitution patterns to optimize charge transport efficiency .

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient and sustainable synthetic routes to 5-Formyl-2-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzo[b]thiophene. This might include exploring flow chemistry approaches, catalyst optimization, or employing biocatalysis for selective transformations. The development of one-pot procedures that combine multiple steps could also enhance synthetic efficiency.

Medicinal Chemistry Applications

Given the promising biological activities of benzothiophene derivatives, further exploration of 5-Formyl-2-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzo[b]thiophene as a scaffold for developing novel therapeutic agents represents an exciting research direction. The versatile functionalities present in the molecule provide multiple points for diversification, enabling the creation of focused libraries for biological screening.

Materials Science Applications

The extended π-system of the benzo[b]thiophene core, coupled with the ability to introduce various substituents through the formyl and boronic ester groups, suggests potential applications in materials science. Investigation of derivatives for organic electronic devices, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), could yield promising results, building on the successful application of related benzothiophene derivatives in semiconductor materials .

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